molecular formula C6H6N2O B050222 5H-pyrrolo[1,2-a]imidazol-7(6H)-one CAS No. 112513-82-3

5H-pyrrolo[1,2-a]imidazol-7(6H)-one

Cat. No.: B050222
CAS No.: 112513-82-3
M. Wt: 122.12 g/mol
InChI Key: JXQCJYNMPFHDED-UHFFFAOYSA-N
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Description

5H-pyrrolo[1,2-a]imidazol-7(6H)-one is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-pyrrolo[1,2-a]imidazol-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrrole with glyoxal in the presence of an acid catalyst to form the desired compound. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5H-pyrrolo[1,2-a]imidazol-7(6H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5H-pyrrolo[1,2-a]imidazol-7(6H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

5,6-dihydropyrrolo[1,2-a]imidazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQCJYNMPFHDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112513-82-3
Record name 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol (7.1 g, 57.2 mmol) in DCM (70 mL) was added MnO2 (34.8 g, 400.3 mmol) portion wise. The reaction mixture was stirred vigorously at RT for 3 days under N2. The reaction mixture was filtered through Celite and washed with DCM (200 mL) and EtOAc (200 mL). The filtrate was concentrated in vacuo to give the title compound as a yellow solid (4.04 g, 58% yield); 1H NMR (500 MHz, CDCl3) delta 3.08-3.23 (2H, m), 4.39 (2H, t, J=5.83 Hz), 7.26 (1H, s), 7.56 (1H, s); LC-MS: m/z=+122.9 (M+H)+.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
34.8 g
Type
catalyst
Reaction Step One
Yield
58%

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